N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N5O4S3/c1-29(2)36(32,33)13-6-3-11(4-7-13)17(31)26-18-27-28-19(35-18)34-10-16(30)25-15-9-12(20(22,23)24)5-8-14(15)21/h3-9H,10H2,1-2H3,(H,25,30)(H,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDSWKSXPAHJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Thiadiazole Ring : A five-membered heterocyclic structure containing nitrogen and sulfur atoms, known for its diverse biological activities.
- Trifluoromethyl Group : Enhances the compound's reactivity and biological activity.
- Dimethylsulfamoyl Group : Contributes to the compound's pharmacological properties.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Thiadiazole Ring | Five-membered heterocycle with N and S atoms |
| Trifluoromethyl Group | Enhances chemical reactivity |
| Dimethylsulfamoyl Group | Imparts specific biological activities |
The biological activity of this compound is primarily linked to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to significant biological effects such as apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit potent anticancer properties. For example:
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies indicate an IC50 value of approximately 0.28 µg/mL against MCF-7 cells .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.28 | Induces apoptotic cell death |
| HepG2 | 9.6 | Down-regulates MMP2 and VEGFA expression |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiadiazole ring and substituents significantly influence biological activity. For instance, the introduction of different substituents on the benzamide moiety can enhance or reduce anticancer efficacy.
Key Findings from SAR Studies
- Positioning of Substituents : Shifting substituents from para to ortho positions can lead to substantial changes in activity.
- Bioisosteric Replacements : Replacing certain groups with bioisosteres can enhance potency; for example, substituting a phenyl ring with a furoyl moiety increased activity significantly .
Study 1: Anticancer Efficacy in Vivo
A study conducted on tumor-bearing mice demonstrated that the compound effectively targeted sarcoma cells. The in vivo radioactive tracing confirmed its selective accumulation in tumor tissues, highlighting its potential as a targeted therapeutic agent .
Study 2: Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. The presence of the thiadiazole ring is crucial as it acts as a bioisostere for nucleic acids, potentially disrupting DNA replication in bacteria.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiadiazole Derivatives with Sulfanyl-Ethyl Linkers
Compound A : 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS: 400864-14-4)
- Key Differences : Lacks the dimethylsulfamoyl-benzamide group; features an acetamide linker instead of a benzamide.
- Bioactivity: While specific data are unavailable, amino-thiadiazoles are associated with antibacterial and antifungal activity .
Compound B : N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS: 571954-39-7)
- Key Differences: Replaces the trifluoromethyl-anilino group with a 4-chlorobenzylsulfanyl substituent.
Compound C : N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide (CAS: 352651-10-6)
Substituent Effects on Bioactivity
Computational and Virtual Screening Insights
- ChemGPS-NP Modeling : Compounds with similar physicochemical properties (e.g., polarity, H-bond capacity) may cluster together despite structural differences, suggesting overlapping bioactivity .
- QSAR Studies: Modifications to the benzamide group (e.g., dimethylsulfamoyl) could significantly impact activity, as sulfonamides are known to interact with ATP-binding pockets in kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
